Home > Products > Screening Compounds P91093 > 3-Bromo-1-(oxan-4-yl)pyrazole
3-Bromo-1-(oxan-4-yl)pyrazole - 1227954-60-0

3-Bromo-1-(oxan-4-yl)pyrazole

Catalog Number: EVT-508056
CAS Number: 1227954-60-0
Molecular Formula: C8H11BrN2O
Molecular Weight: 231.09
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-{4-[3-(Pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388)

    Compound Description: GW788388 is a potent, selective, and orally active transforming growth factor-beta (TGF-beta) type I receptor (ALK5) inhibitor. [] It demonstrated significant antifibrotic activity in rat models, reducing the expression of collagen IA1 mRNA in both acute liver and renal fibrosis models. []

    Relevance: GW788388 shares the tetrahydro-2H-pyran-4-yl moiety with 3-Bromo-1-(oxan-4-yl)pyrazole. Both compounds feature this specific substituted tetrahydropyran ring system as a key structural component. []

2-(4-((2-(4-alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol derivatives

    Compound Description: These derivatives incorporate a pyrazole ring linked to a sugar moiety (tetrahydro-2H-pyran-3,4,5-triol). [] Several compounds within this series exhibited moderate anti-diabetic activity in a urinary glucose excretion (UGE) assay. []

    Compound Description: This series explores modifications of the N-piperidinyl ring in rimonabant, aiming to improve radioligands for imaging brain CB1 receptors. [] Notably, the 4-(4-cyanotetrahydro-2H-pyranyl) derivative exhibited high affinity for both CB1 receptors and the 18 kDa translocator protein (TSPO). []

    Relevance: This series highlights the use of the 4-cyanotetrahydro-2H-pyranyl group as a bioisosteric replacement for other cyclic systems in medicinal chemistry. [] Although the core structure differs significantly from 3-Bromo-1-(oxan-4-yl)pyrazole, the shared presence of the substituted tetrahydropyran ring emphasizes its potential relevance in diverse pharmacological contexts. []

Overview

3-Bromo-1-(oxan-4-yl)pyrazole is a heterocyclic compound characterized by the presence of a pyrazole ring substituted with a bromine atom and an oxan-4-yl group. This compound has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural features and potential biological activities. The molecular formula for this compound is C₁₀H₁₀BrN₃O, with a molecular weight of approximately 259.15 g/mol.

Source and Classification

3-Bromo-1-(oxan-4-yl)pyrazole can be synthesized through various organic reactions that involve pyrazole derivatives. It falls under the classification of pyrazole compounds, which are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-Bromo-1-(oxan-4-yl)pyrazole typically involves several key steps:

  1. Formation of the Pyrazole Ring: The initial step often involves the reaction of hydrazine derivatives with carbonyl compounds or α-diazo compounds to form pyrazole intermediates. For instance, the reaction of hydrazine with 1,3-diketones can yield various pyrazole derivatives in good yields .
  2. Bromination: The introduction of the bromine atom can be achieved through electrophilic bromination reactions. This may involve the use of brominating agents such as N-bromosuccinimide or bromine in the presence of a catalyst.
  3. Oxan-4-yl Substitution: The oxan-4-yl group can be introduced through nucleophilic substitution reactions where an appropriate oxane derivative reacts with the brominated pyrazole. This step is crucial for imparting specific biological activities to the final compound.
Chemical Reactions Analysis

Reactions and Technical Details

3-Bromo-1-(oxan-4-yl)pyrazole can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The bromine atom can act as a leaving group in nucleophilic substitution reactions, allowing for further functionalization at the pyrazole ring.
  2. Cycloaddition Reactions: The double bonds present in the pyrazole ring may participate in cycloaddition reactions with dienophiles, leading to more complex structures.
  3. Oxidation/Reduction Reactions: The compound may undergo oxidation or reduction processes depending on the reagents used, potentially altering its biological activity or stability .

These reactions highlight the versatility of 3-Bromo-1-(oxan-4-yl)pyrazole in synthetic organic chemistry.

Mechanism of Action

Process and Data

The mechanism of action for 3-Bromo-1-(oxan-4-yl)pyrazole largely depends on its interactions with biological targets, such as enzymes or receptors. Preliminary studies suggest that this compound may modulate enzyme activity by binding to active sites or altering conformational states due to its unique structure.

Research indicates that similar pyrazole derivatives exhibit significant interactions with various biological targets, leading to alterations in cellular processes such as signal transduction and gene expression. Further studies are needed to elucidate the precise mechanisms underlying these interactions for 3-Bromo-1-(oxan-4-yl)pyrazole specifically.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

3-Bromo-1-(oxan-4-yl)pyrazole exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 259.15 g/mol
  • Solubility: Soluble in polar solvents like ethanol and dimethyl sulfoxide; insoluble in non-polar solvents.
  • Melting Point: Specific melting point data is not widely available but is expected to fall within typical ranges for similar compounds.

These properties influence its behavior in various chemical environments and applications.

Applications

Scientific Uses

3-Bromo-1-(oxan-4-yl)pyrazole has potential applications in several scientific domains:

  1. Medicinal Chemistry: Due to its structural characteristics, it may serve as a lead compound for developing new pharmaceuticals targeting inflammatory diseases or cancer.
  2. Material Science: Its unique properties could be explored for creating novel materials with specific functionalities, such as sensors or catalysts.
  3. Biological Research: As a tool compound, it may be utilized to study biochemical pathways involving pyrazoles or related structures.
Introduction to Pyrazole-Based Heterocyclic Scaffolds in Modern Drug Discovery

Historical Evolution of Pyrazole Derivatives in Medicinal Chemistry

The pyrazole heterocycle—a five-membered ring featuring two adjacent nitrogen atoms (N1 and N2)—has evolved from a chemical curiosity to a privileged scaffold in drug discovery since its first synthesis by Ludwig Knorr in 1883. Knorr's condensation of hydrazines with β-dicarbonyl compounds established the foundational synthetic route still employed today [2] [7]. Early medicinal applications centered on antipyretics like antipyrine (phenazone), but the 20th century witnessed strategic diversification of pyrazole-based pharmacophores. Seminal breakthroughs include celecoxib (COX-2 inhibitor), rimonabant (CB1 antagonist), and crizotinib (ALK inhibitor), demonstrating the scaffold's adaptability to diverse therapeutic targets [5] [2].

Contemporary drug design leverages pyrazole’s distinct physicochemical properties:

  • Aromatic character enabling π-stacking interactions
  • H-bond acceptor/donor capacity at N1/N2 positions
  • Metabolic stability imparted by the heterocyclic core
  • Synthetic versatility for regioselective substitution at C3, C4, C5, or N1 positions

Table 1: Clinically Approved Pyrazole-Based Drugs and Their Therapeutic Applications

Drug NameTherapeutic CategoryMolecular TargetKey Structural Features
CelecoxibAnti-inflammatoryCOX-2 enzyme1,5-Diarylpyrazole; sulfonamide
RimonabantAnti-obesity (withdrawn)Cannabinoid receptor CB11,5-Diarylpyrazole; piperidine carboxamide
CrizotinibAnticancer (ALK inhibitor)Anaplastic lymphoma kinase3-Amino-5-arylpyrazole; aminopyridine
EdaravoneNeuroprotective (ALS treatment)Free radical scavengerPyrazolone; carbonyl group
EltrombopagThrombocytopenia treatmentThrombopoietin receptor agonistHydrazone-linked pyrazolone

The scaffold’s progression exemplifies rational structure optimization: Early non-selective anti-inflammatories (antipyrine) were supplanted by target-specific agents (celecoxib) through strategic C3/C5 aryl substitutions and N1 modifications [7] [5]. Modern synthetic techniques—including transition-metal-catalyzed couplings and multicomponent reactions—now enable precise functionalization critical for optimizing pharmacokinetic and pharmacodynamic profiles [2].

Structural and Functional Significance of Brominated Pyrazole Analogues

Bromination of the pyrazole ring, particularly at the C3 or C4 positions, introduces distinct steric and electronic effects that profoundly modulate bioactivity. The bromine atom serves as:

  • A bulky halogen enhancing target binding via van der Waals interactions
  • An electron-withdrawing group polarizing the heterocycle and influencing π-electron distribution
  • A synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck) enabling late-stage diversification

Table 2: Biological Activities of Select Brominated Pyrazole Derivatives

Compound StructureBiological ActivityPotency (IC₅₀/EC₅₀)Mechanistic Insights
4-Bromo-1-(oxolan-3-yl)-1H-pyrazoleAntibacterial lead (PubChem CID 59231683)Not fully characterizedStructural analog of target compound
3-(4-Bromophenyl)-1H-pyrazole derivativesAntileishmanial agentsIC₅₀ = 1.03–1.66 μg/mL vs. L. aethiopicaPutative DHFR inhibition
4-Bromo-1H-pyrazolo[3,4-b]quinolineAnti-biofilm agentsIC₅₀ ≤ 4.2 μM vs. S. aureusDisruption of bacterial adhesion
3-Bromo-1H-pyrazole-based bis-thiazolylMRSA biofilm inhibitors77% inhibition at 0.5× MICDose-dependent disruption

Bromine’s impact manifests most notably in antimicrobial applications. Brominated pyrazoles disrupt bacterial biofilms—a key virulence factor—often at sub-MIC concentrations, indicating biofilm-specific mechanisms beyond growth inhibition [3]. For instance, 3-(4-bromophenyl)-1H-pyrazole derivatives exhibit potent antileishmanial activity (IC₅₀ = 1.03–1.66 μg/mL), attributed to putative dihydrofolate reductase (DHFR) inhibition [3]. The bromine atom in these analogues enhances membrane penetration and binding pocket occupancy through hydrophobic interactions. Computational studies confirm that C3 bromination increases molecular polarizability, strengthening ligand-receptor binding through halogen bonding with carbonyl oxygens or aromatic residues in target proteins [3] [5].

Rationale for Investigating 3-Bromo-1-(oxan-4-yl)pyrazole as a Novel Pharmacophore

3-Bromo-1-(oxan-4-yl)pyrazole represents a strategically engineered hybrid pharmacophore merging two bioactive motifs: a C3-brominated pyrazole ring and a tetrahydropyran (oxane) N1-substituent. This combination confers unique structural advantages:

  • Stereoelectronic modulation: The oxan-4-yl group introduces a conformationally constrained oxygen that enhances water solubility while maintaining moderate lipophilicity (predicted logP ≈ 1.9)
  • Synthetic accessibility: 3-Bromo-1H-pyrazole (CAS 14521-80-3) serves as a precursor for N-alkylation with 4-bromotetrahydropyran under mild basic conditions [6]
  • Three-dimensional complexity: The tetrahydropyran’s chair conformation projects the pyrazole ring into distinct spatial orientations, potentially enabling selective target engagement

Table 3: Predicted Physicochemical Properties of 3-Bromo-1-(oxan-4-yl)pyrazole

PropertyValueSignificance in Drug Design
Molecular FormulaC₈H₁₁BrN₂OConfirmed via PubChem analogs (C₇H₉BrN₂O) [1]
Molecular Weight231.10 g/molWithin ideal range for CNS/permeability
Hydrogen Bond Acceptors3 (N₂, O)Facilitates target binding
Hydrogen Bond Donors0Enhances membrane permeability
Rotatable Bonds2 (C-O, C-N)Balances rigidity/flexibility
Topological Polar Surface Area30.71 ŲPredicts good intestinal absorption

Functionally, the oxane moiety may mimic carbohydrate fragments in biological targets, potentially enabling interactions with lectins, kinases, or glycosidases. The bromine atom offers avenues for structural diversification: it can undergo palladium-catalyzed cross-coupling to generate 3-aryl, 3-alkenyl, or 3-alkynyl derivatives without altering the N1-substituent [2]. This facilitates rapid SAR exploration. The compound’s potential bioactivity space spans antimicrobial, anticancer, and CNS applications, guided by precedent compounds:

  • Pyrazoles with alicyclic N1-substituents show enhanced CNS penetration [5]
  • Brominated heterocycles exhibit pronounced anti-biofilm activity against Gram-positive pathogens [3]
  • Oxygen-containing N1-substituents improve aqueous solubility versus aryl analogs [1] [2]

Preliminary molecular modeling suggests the oxane oxygen could form key H-bonds with biological targets (e.g., kinase hinge regions), while the bromine atom occupies hydrophobic subpockets—a hypothesis requiring empirical validation through targeted synthesis and screening.

Properties

CAS Number

1227954-60-0

Product Name

3-Bromo-1-(oxan-4-yl)pyrazole

IUPAC Name

3-bromo-1-(oxan-4-yl)pyrazole

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09

InChI

InChI=1S/C8H11BrN2O/c9-8-1-4-11(10-8)7-2-5-12-6-3-7/h1,4,7H,2-3,5-6H2

InChI Key

NLOYYLLCFSUQPE-UHFFFAOYSA-N

SMILES

C1COCCC1N2C=CC(=N2)Br

Canonical SMILES

C1COCCC1N2C=CC(=N2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.